![molecular formula C20H24N2O3S2 B5218606 2-[(4-methylphenyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B5218606.png)
2-[(4-methylphenyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methylphenyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is a compound with the molecular formula C15H16N2O3S2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide typically involves the reaction of 4-methylthiophenol with 4-(piperidin-1-ylsulfonyl)aniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-methylphenyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and acetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(4-methylphenyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with various molecular targets and pathways. It is known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. This inhibition leads to the disruption of DNA synthesis and cell division, making it effective against rapidly dividing cells such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
- 2-(4-methylsulfonylphenyl)indole derivatives
Uniqueness
2-[(4-methylphenyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is unique due to its dual functional groups (sulfanyl and sulfonyl) which contribute to its diverse biological activities. Its ability to inhibit DHFR distinguishes it from other similar compounds, making it a valuable candidate for further research and development .
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c1-16-5-9-18(10-6-16)26-15-20(23)21-17-7-11-19(12-8-17)27(24,25)22-13-3-2-4-14-22/h5-12H,2-4,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCGDRLGRUNVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]benzoic acid](/img/structure/B5218528.png)
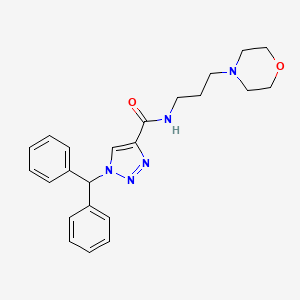
![2-[3-[[Ethyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]methyl]phenoxy]ethanol](/img/structure/B5218537.png)
![N-[1-[4-(2-cyanoethyl)piperazin-1-yl]-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B5218548.png)
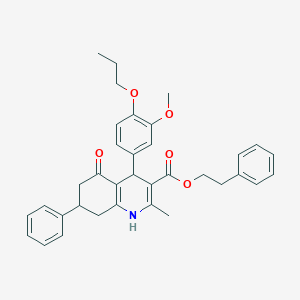
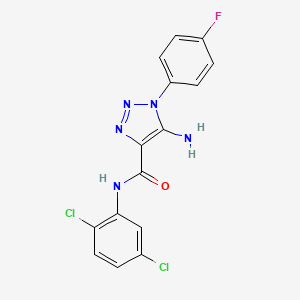
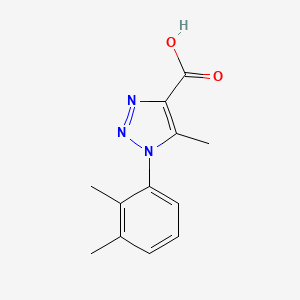
![N-(3,4-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5218565.png)
![2-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-ylamino]ethyl (4-chlorophenoxy)acetate](/img/structure/B5218577.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5218580.png)
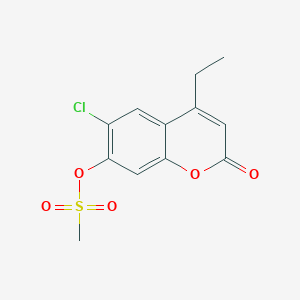
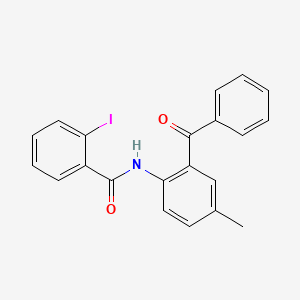
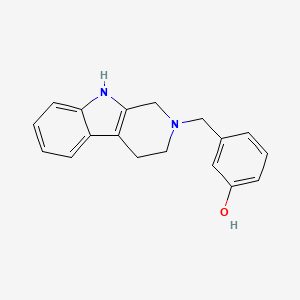
![2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218624.png)
